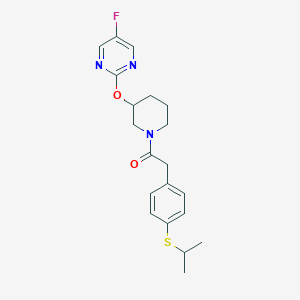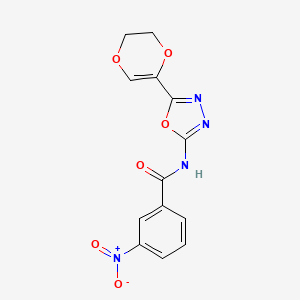
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide, also known as DNO, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Fluorescent Probes for Membrane Studies
Nitrobenzoxadiazole (NBD) derivatives are commonly used in fluorescence-based studies for investigating lipid bilayer surfaces, membrane potential, and asymmetry. Their applications include controlling redox reactions on lipid bilayer surfaces and studying membrane dipole potentials. The fluorescent properties of NBD-labeled compounds are sensitive to the membrane environment, making them valuable tools for biophysical and biochemical investigations of cellular membranes (Alakoskela & Kinnunen, 2001).
Antimicrobial and Antitumor Agents
Compounds containing oxadiazole and thiadiazole scaffolds exhibit significant cytotoxic and antimicrobial properties. The synthesis of such derivatives, including their evaluation against various microbial strains, highlights their potential as leads for developing new antimicrobial and antitumor therapies. For instance, certain oxadiazole derivatives have shown considerable cytotoxic properties when compared to standard chemotherapy agents (Mutchu et al., 2018).
Corrosion Inhibition
Oxadiazole derivatives also play a role in corrosion inhibition, particularly in protecting metals from corrosion in acidic environments. This application is crucial in industrial processes where metal longevity and integrity are paramount. The effectiveness of these compounds as corrosion inhibitors has been demonstrated through various electrochemical techniques, highlighting their potential utility in materials science (Lagrenée et al., 2001).
Chemical Synthesis and Drug Development
Furthermore, the structural motifs found in nitrobenzamide derivatives are integral to synthesizing novel compounds with potential biological activities. These activities range from anticancer to antibacterial effects, illustrating the chemical versatility and applicability of these compounds in drug discovery and development processes. For example, the design, synthesis, and evaluation of nitroimidazole derivatives containing the oxadiazole scaffold as FabH inhibitors demonstrate strong antibacterial activities, showcasing their relevance in addressing antibiotic resistance (Li et al., 2012).
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-11(8-2-1-3-9(6-8)17(19)20)14-13-16-15-12(23-13)10-7-21-4-5-22-10/h1-3,6-7H,4-5H2,(H,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQUBAZYPLWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

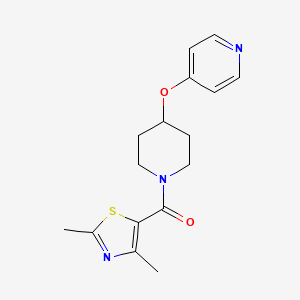

![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)
![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)
![Tert-butyl 3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate](/img/structure/B2391372.png)
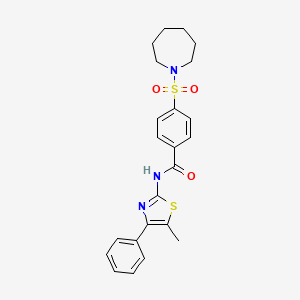
![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)

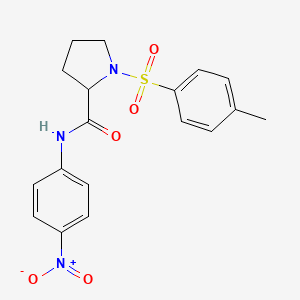
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)
